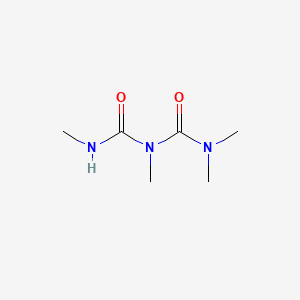
N,N,N,2-Tetramethylimidodicarbonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,2-Tetramethylimidodicarbonic diamide is an organic compound with the molecular formula C6H13N3O2 It is a derivative of imidodicarbonic diamide, characterized by the presence of four methyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N,2-Tetramethylimidodicarbonic diamide can be synthesized through the reaction of dimethylamine hydrochloride with dicyano diamide under controlled conditions. The reaction typically occurs at temperatures ranging from 120°C to 140°C over a period of 4 hours, yielding the desired product with a moderate yield . The reaction can be optimized using microwave-assisted synthesis, which enhances the reaction rate and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is designed to maximize yield and minimize by-products, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,2-Tetramethylimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted imidodicarbonic diamides.
Applications De Recherche Scientifique
N,N,N,2-Tetramethylimidodicarbonic diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which N,N,N,2-Tetramethylimidodicarbonic diamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, modulating the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Another tetramethylated diamine with similar properties but different applications.
N,N-Dimethylimidodicarbonimidic diamide: A related compound with fewer methyl groups, used in different synthetic contexts.
Uniqueness
N,N,N,2-Tetramethylimidodicarbonic diamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
54070-65-4 |
|---|---|
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
1,1,3-trimethyl-3-(methylcarbamoyl)urea |
InChI |
InChI=1S/C6H13N3O2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
Clé InChI |
MQNQLPYQHSJRSV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















